molecular formula C11H18N2O3 B12874414 tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B12874414
M. Wt: 226.27 g/mol
InChI Key: YSAMRYZMYWIQLQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound with a unique structure that includes a diazabicyclo octane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes generally involve the use of advanced organic synthesis techniques to ensure high yield and purity. The compound is often produced in solid form and requires careful handling and storage conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific diazabicyclo octane core and the tert-butyl ester group. This structure imparts distinct chemical properties, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-12-9(7)14/h7-8H,4-6H2,1-3H3,(H,12,14)

InChI Key

YSAMRYZMYWIQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2=O

Origin of Product

United States

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